Bromazolam is a triazolobenzodiazepine, a class of compounds known for their potent psychoactive effects. [] It falls under the broader category of designer benzodiazepines (DBZDs), which are structurally and pharmacologically similar to traditional benzodiazepines. [, ] Bromazolam has been the subject of scientific research focusing on its analytical detection, metabolism, and prevalence in forensic toxicology cases. [, , , ]
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a compound that belongs to the class of triazolobenzodiazepines. This class is characterized by its structural features that include a benzodiazepine core fused with a triazole ring. The compound is notable for its potential pharmacological effects, particularly as a central nervous system depressant.
This compound is a derivative of benzodiazepines and has been studied for its sedative and anxiolytic properties. It is structurally related to other well-known benzodiazepines such as alprazolam but features a bromine atom at the 8-position, which may influence its pharmacological profile. The classification of this compound falls under triazolobenzodiazepines, which are known for their action on GABA_A receptors in the brain.
The molecular formula for 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is , with a molecular weight of approximately 353.22 g/mol. The structure features:
The canonical SMILES representation is BrC=1C=CC2=C(C1)C(=NCC3=NN=C(N32)C)C=4C=CC=CC4 .
The compound can undergo various chemical reactions typical of benzodiazepines and triazoles:
The mechanism of action for 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine primarily involves its interaction with GABA_A receptors in the central nervous system. It acts as a positive allosteric modulator:
Key physical properties include:
Chemical properties indicate that it may be sensitive to light and moisture due to the presence of halogens and nitrogen-containing heterocycles.
The primary applications of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine are in research settings focused on:
This compound contributes valuable insights into the development of new anxiolytic medications within the broader benzodiazepine family.
The synthesis of 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine (bromazolam) follows a multi-step sequence beginning with 2-amino-5-bromobenzophenone as the key precursor. The established route involves three critical stages:
Alternative methodologies have emerged to optimize this synthesis. Poly(ethylene glycol) (PEG) serves as a soluble polymer support in combinatorial approaches, where it anchors intermediates during sequential reactions with bromoacetyl bromide, primary amines, and 2-azidobenzoic acid. Reductive cyclization using NaI/acetic acid simultaneously cleaves the final triazolobenzodiazepine product from PEG, improving yield and purity compared to solution-phase synthesis [2].
Table 1: Key Intermediates in Bromazolam Synthesis
Step | Intermediate | Chemical Transformation | Purpose |
---|---|---|---|
1 | Bromoacetamide-2-chloro-5-benzophenone | Acylation of 2-amino-5-bromobenzophenone | Introduces acetyl chloride moiety |
2 | 7-Bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | Ammonolysis and intramolecular cyclization | Forms benzodiazepine core |
3 | Bromazolam | Cyclization with acetohydrazide | Fuses triazole ring |
Recent advances focus on improving efficiency and selectivity for brominated benzodiazepines. Solvent-free approaches using catalysts like iodine or silver nitrate on solid supports (alumina, silica) enable room-temperature syntheses, reducing reaction times and byproducts [3]. Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Fe³⁺, Zn²⁺) act as heterogeneous catalysts for cyclocondensation reactions, enhancing yields of brominated intermediates while simplifying purification [3].
Bromine positioning critically influences reactivity. The 8-bromo substituent deactivates the benzene ring toward electrophilic attack but facilitates lithiation at adjacent positions for further functionalization. This allows introduction of groups like carboxylates or fluorophores at C7 or C9, enabling probe development for receptor studies [1] [6]. Microwave-assisted synthesis and flow chemistry have also reduced cyclization times for the triazole ring fusion step from hours to minutes [3].
Bromazolam is structurally distinguished from alprazolam by a bromine atom at the C8 position of the benzodiazepine ring, replacing alprazolam’s chlorine. This modification alters electronic properties and steric bulk:
Table 2: Structural and Pharmacological Comparison of Triazolobenzodiazepines
Parameter | Bromazolam | Alprazolam | Structural Consequence |
---|---|---|---|
C8 Substituent | Bromine | Chlorine | Alters electron density and steric bulk |
Molecular Weight | 353.22 g/mol | 308.77 g/mol | Increased lipophilicity (logP 2.2 vs. 2.1) |
GABAA α1 Affinity | 2.81 nM | ~2.0 nM | Similar potency at primary target |
Metabolic Stability | Lower (extensive hydroxylation) | Moderate | Bromine reduces CYP-mediated oxidation at C8 |
The [1,2,4]triazolo[4,3-a][1,4]diazepine framework profoundly enhances GABAA receptor interactions versus classical 1,4-benzodiazepines:
Chiral methyl derivatives reveal binding nuances. The S-isomer of bromazolam analogs fits BM I and BM II, while the R-isomer clashes sterically with γ2-Tyr58 in BM II, reducing affinity. This stereosensitivity confirms that triazole orientation dictates binding mode selection across receptor subtypes [4].
Table 3: Triazole-Dependent Binding Affinities at GABAA Subunits
Receptor Subtype | Bromazolam Ki (nM) | Role of Triazole Ring | Dominant Binding Mode |
---|---|---|---|
α1β3γ2 | 2.81 | H-bond to γ2-Asn60 | BM I |
α2β3γ2 | 0.69 | Hydrophobic contact with α2-Val59 | BM I/II hybrid |
α5β3γ2 | 0.62 | Salt bridge with α5-Arg114 | BM II |
The triazole ring’s metabolic stability also contributes to pharmacological persistence. Unlike diazepam’s labile amide, bromazolam’s triazole resists degradation, though it undergoes hepatic glucuronidation (UGT1A4, UGT2B10) and hydroxylation (CYP3A4 at phenyl ring; CYP2C19 at diazepine α-carbon) [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1